2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1310404-51-3
VCID: VC0179038
InChI: InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)8-5-7(15(16)17)6-14-9(8)13/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)[N+](=O)[O-]
Molecular Formula: C11H14BClN2O4
Molecular Weight: 284.503

2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1310404-51-3

Cat. No.: VC0179038

Molecular Formula: C11H14BClN2O4

Molecular Weight: 284.503

* For research use only. Not for human or veterinary use.

2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1310404-51-3

Specification

CAS No. 1310404-51-3
Molecular Formula C11H14BClN2O4
Molecular Weight 284.503
IUPAC Name 2-chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)8-5-7(15(16)17)6-14-9(8)13/h5-6H,1-4H3
Standard InChI Key TZNILTPHZHGJEH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)[N+](=O)[O-]

Introduction

2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic aromatic compound containing a pyridine ring substituted with three functional groups:

  • A chlorine atom at position 2.

  • A nitro group (-NO₂) at position 5.

  • A boronic ester group (tetramethyl dioxaborolane) at position 3.

This compound belongs to the class of boronic esters, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The nitro and chloro substituents on the pyridine ring enhance its reactivity and make it suitable for further functionalization.

Molecular Formula and Weight

  • Molecular Formula: C11H14BClN2O4

  • Molecular Weight: Approximately 284.50 g/mol

Structural Features

  • Pyridine Core: The aromatic pyridine ring provides stability and serves as the backbone for substitution.

  • Boronic Ester Group: The dioxaborolane moiety is a key functional group that enables coupling reactions.

  • Nitro Group: The electron-withdrawing nitro group increases the electrophilicity of the pyridine ring.

  • Chlorine Atom: The halogen substituent allows for potential nucleophilic substitution reactions.

Applications in Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis due to its unique combination of functional groups:

  • Suzuki-Miyaura Coupling: The boronic ester group facilitates cross-coupling with aryl or vinyl halides to form biaryl compounds.

  • Electrophilic Aromatic Substitution: The nitro and chloro groups allow for selective reactions at specific positions on the pyridine ring.

  • Medicinal Chemistry: Derivatives of this compound may be explored for pharmaceutical applications due to the bioactivity of nitro-pyridine scaffolds.

Safety and Handling

As with most boronic esters and nitro compounds:

  • Toxicity: Handle with care as nitro compounds can be toxic and may pose environmental hazards.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents.

  • Reactivity: Avoid exposure to strong acids or bases that may hydrolyze the boronic ester group.

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